Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester
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Overview
Description
Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is a complex organic compound with the molecular formula C({16})H({23})NO(_{5}). This compound is characterized by the presence of a benzoic acid core substituted with methoxy and morpholinylpropoxy groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with benzoic acid, which is first converted to its methyl ester derivative.
Propoxylation: The propoxy group is introduced via an etherification reaction, where the benzoic acid derivative reacts with 3-chloropropanol in the presence of a base.
Morpholinyl Substitution: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction, where the propoxy derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methylation, etherification, and substitution reactions.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or morpholinyl groups.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound is explored for its potential therapeutic applications, particularly in drug development. Its structural features make it a candidate for designing molecules with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester involves its interaction with specific molecular targets. The methoxy and morpholinyl groups can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester:
Benzoic acid, 3-methoxy-, methyl ester: This simpler derivative lacks the morpholinylpropoxy group, resulting in different chemical and biological properties.
Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester: This compound has an acetyloxy group, providing different reactivity and applications.
Uniqueness
The presence of the morpholinylpropoxy group in benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester imparts unique chemical properties, such as increased solubility and specific biological activities, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester (CAS No. 944833-61-8) is a synthetic compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant research findings.
- Molecular Formula : C16H23NO5
- Molecular Weight : 309.36 g/mol
- Structure : The compound features a benzoic acid core with a methoxy group and a morpholine-linked propoxy side chain, which may influence its biological interactions.
Research indicates that benzoic acid derivatives can modulate various biological pathways:
- Proteostasis Network Modulation : Studies have shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). For example, compounds similar to 3-methoxy-4-[3-(4-morpholinyl)propoxy]-methyl ester have been found to activate cathepsins B and L, critical components in protein degradation processes .
- Antioxidant Activity : Benzoic acid derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of aging and neurodegenerative diseases .
- Antimicrobial Properties : Some studies have reported the antimicrobial effects of benzoic acid derivatives against various pathogens, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of benzoic acid derivatives related to the compound :
Case Studies
- Cell-Based Assays : In a study evaluating the effects of various benzoic acid derivatives on human foreskin fibroblasts, it was observed that compounds exhibiting structural similarities to 3-methoxy-4-[3-(4-morpholinyl)propoxy]-methyl ester significantly enhanced proteasomal activity without cytotoxic effects at tested concentrations .
- In Silico Studies : Computational analyses indicated that these compounds could act as effective binders to key enzymes involved in protein degradation, supporting their potential as therapeutic agents for age-related decline in proteostasis .
Properties
Molecular Formula |
C16H23NO5 |
---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate |
InChI |
InChI=1S/C16H23NO5/c1-19-15-12-13(16(18)20-2)4-5-14(15)22-9-3-6-17-7-10-21-11-8-17/h4-5,12H,3,6-11H2,1-2H3 |
InChI Key |
STJDWDPSPVUAKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCN2CCOCC2 |
Origin of Product |
United States |
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